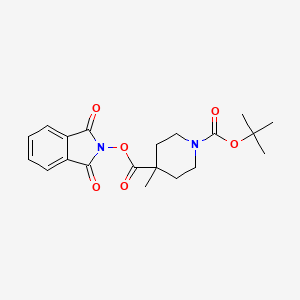
2-(2-Fluoro-4-methylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated derivative of phenylpropanol and is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)propan-2-ol typically involves the fluorination of 4-methylphenylpropanol. One common method is the reaction of 4-methylphenylpropanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-Fluoro-4-methylphenyl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylaniline: A related compound with a similar fluorinated phenyl structure.
4-Fluoro-2-methylphenol: Another fluorinated derivative with different functional groups.
Uniqueness
2-(2-Fluoro-4-methylphenyl)propan-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13FO |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,12H,1-3H3 |
InChI-Schlüssel |
UHUAOBDQZHIJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)
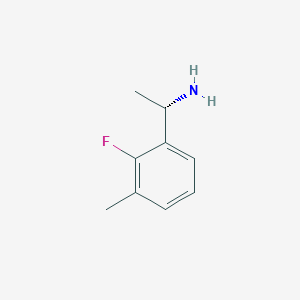


![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)
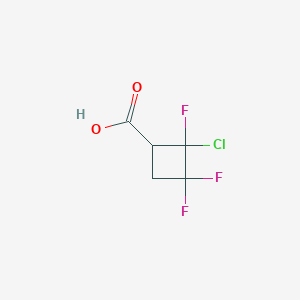

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
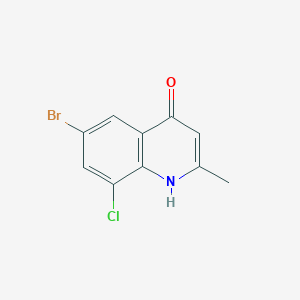
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
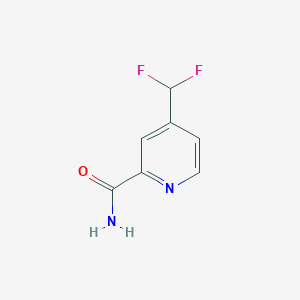
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
